molecular formula C8H4BrNO B1338134 3-Bromobenzoyl cyanide CAS No. 24999-51-7

3-Bromobenzoyl cyanide

Cat. No.: B1338134
CAS No.: 24999-51-7
M. Wt: 210.03 g/mol
InChI Key: ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
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Description

It is a white crystalline solid commonly used in medical, environmental, and industrial research. The compound is known for its lachrymatory properties, making it an effective tear gas agent .

Scientific Research Applications

3-Bromobenzoyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

3-Bromobenzoyl cyanide, also known as 3-Bromobenzyl cyanide, is a derivative of Bromobenzyl cyanide (BBC), which was used as a lachrymatory agent in World War I . The primary targets of this compound are the eyes and mucous membranes, where it acts as an irritant .

Mode of Action

The compound interacts with its targets by causing irritation. When exposed to the eyes and mucous membranes, it induces a flow of tears, coughing, and difficulty in breathing . This is due to the extreme potency of the compound, which was revolutionary when first implemented in World War I .

Biochemical Pathways

It’s known that cyanide, a component of the compound, can have significant effects on plant metabolism . Cyanide is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . It’s detoxified primarily by the key enzyme β-cyanoalanine synthase .

Pharmacokinetics

It’s known that the compound is denser than water and insoluble in water This suggests that it may have low bioavailability due to poor solubility

Result of Action

The primary result of the action of this compound is irritation of the eyes and mucous membranes, leading to a flow of tears, coughing, and difficulty in breathing . Exposure to high concentrations may be fatal . It’s also known to produce toxic oxides of nitrogen during combustion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water suggests that it may sink in water, affecting its distribution in the environment . Furthermore, it may polymerize in the presence of metals and some metal compounds, and can react vigorously with reducing agents . These factors should be taken into account when considering the use and disposal of this compound.

Safety and Hazards

Exposure to “3-Bromobenzoyl cyanide” can be harmful. Inhalation of its vapors or dust is extremely irritating and may cause symptoms such as burning of eyes, coughing, difficult breathing, and nausea . It’s important to handle this compound with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

It is known that cyanide, a component of 3-Bromobenzoyl cyanide, can inhibit cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular hypoxia . This suggests that this compound may interact with this and potentially other enzymes and proteins in the cell.

Cellular Effects

Cyanide, a component of this compound, is known to cause cellular hypoxia by inhibiting mitochondrial Complex IV . This could potentially lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known effects of cyanide, it is plausible that this compound may exert its effects at the molecular level by binding to and inhibiting key enzymes in the electron transport chain, such as cytochrome c oxidase .

Temporal Effects in Laboratory Settings

It is known that benzoyl cyanide can be synthesized through aerobic photooxidation of benzyl cyanide , suggesting that this compound may also be subject to degradation over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzoyl cyanide can be synthesized through various methods. One common method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation . This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.

Industrial Production Methods: Industrial production of this compound often involves the cyanation of benzoyl chloride using silver iodide or the oxidation of mandelonitrile by various methods . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into benzyl derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and carbon tetrabromide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl cyanides.

Comparison with Similar Compounds

  • Benzoyl cyanide
  • 4-Bromobenzoyl cyanide
  • 2-Bromobenzoyl cyanide

Comparison: 3-Bromobenzoyl cyanide is unique due to its specific bromine substitution pattern, which affects its reactivity and applications. Compared to benzoyl cyanide, the presence of the bromine atom increases its reactivity in substitution reactions. The position of the bromine atom also influences the compound’s physical properties, such as melting point and solubility .

Properties

IUPAC Name

3-bromobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513685
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24999-51-7
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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